Validated Intermediate in Eco-Friendly Sulfonamide Synthesis: Synthetic Utility Quantified
This compound functions as a direct precursor in a validated, eco-friendly synthetic pathway for N-(1,4-dihydroquinazolin-2-yl)arylsulfonamides. In the reported sonochemical method, the reaction of 2-(methylsulfanyl)-3,4-dihydroquinazoline with arylsulfonamides proceeds with 90% efficiency within 60 minutes (P=80 W, f=40 kHz) [1]. This demonstrates the compound's readiness for high-yielding derivatization. In contrast, alternative pathways using 2-aminobenzimidazole or 2-amino-3,4-dihydroquinazoline as starting materials required different reaction conditions and exhibited variable yields (37-89%) [1].
| Evidence Dimension | Reaction Efficiency in Eco-Friendly Sulfonamide Synthesis |
|---|---|
| Target Compound Data | 90% efficiency in sonochemical synthesis (60 min, 80 W, 40 kHz) |
| Comparator Or Baseline | Alternative pathway using 2-amino-3,4-dihydroquinazoline yielded 37-89% under sonochemical conditions |
| Quantified Difference | Up to 53% higher efficiency in the target reaction pathway |
| Conditions | Sonochemical method (80 W, 40 kHz, 60 min) in H2O with K2CO3 |
Why This Matters
Procurement decisions should prioritize building blocks with demonstrated, high-yielding integration into validated synthetic pathways to minimize waste and maximize product throughput.
- [1] Zaręba P, Drabczyk AK, Wnorowski A, et al. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry. 2022;90:106165. PMID: 36183548. View Source
